tert-butyl 1H,2H,3H,3aH,6H,6aH-cyclopenta[b]pyrrole-1-carboxylate
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Overview
Description
tert-Butyl 1H,2H,3H,3aH,6H,6aH-cyclopenta[b]pyrrole-1-carboxylate is an organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . This compound is part of the organic building blocks used in research and has a purity of 98% . It is primarily used for research purposes and not for human or other uses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1H,2H,3H,3aH,6H,6aH-cyclopenta[b]pyrrole-1-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of cyclopenta[b]pyrrole with tert-butyl chloroformate under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1H,2H,3H,3aH,6H,6aH-cyclopenta[b]pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
tert-Butyl 1H,2H,3H,3aH,6H,6aH-cyclopenta[b]pyrrole-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 1H,2H,3H,3aH,6H,6aH-cyclopenta[b]pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-methyl-4-oxopyrrolidine-1-carboxylate
- tert-Butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
- 1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
Uniqueness
tert-Butyl 1H,2H,3H,3aH,6H,6aH-cyclopenta[b]pyrrole-1-carboxylate is unique due to its specific structure and reactivity. The presence of the tert-butyl group and the cyclopenta[b]pyrrole ring system imparts distinct chemical properties, making it valuable for various research applications .
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
tert-butyl 3,3a,6,6a-tetrahydro-2H-cyclopenta[b]pyrrole-1-carboxylate |
InChI |
InChI=1S/C12H19NO2/c1-12(2,3)15-11(14)13-8-7-9-5-4-6-10(9)13/h4-5,9-10H,6-8H2,1-3H3 |
InChI Key |
YBZNAAJETWOGIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CC=C2 |
Origin of Product |
United States |
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